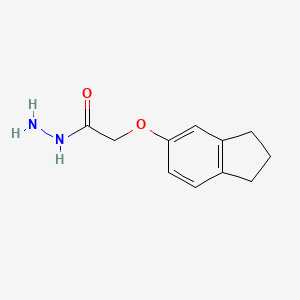

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLSFHARIIARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390659 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-07-2 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document delves into the theoretical and practical aspects of key descriptors including solubility, lipophilicity (logP), acidity (pKa), and melting point. We present not only the predicted and analogous data for the title compound but also detail the robust experimental methodologies required for their accurate determination. This guide is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance their scientific investigations.

Introduction: The Significance of Physicochemical Profiling

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties.[1] A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) is intrinsically linked to its fundamental characteristics. Properties such as aqueous solubility, lipophilicity, and ionization state govern a drug's interaction with biological membranes, its distribution throughout the body, and its potential for off-target effects. Therefore, the early and accurate characterization of these parameters for a novel compound like this compound is not merely a data collection exercise; it is a critical step in risk mitigation and rational drug design.

This guide will explore the core physicochemical properties of this compound, a molecule of interest due to its hydrazide moiety, which is a common pharmacophore in medicinal chemistry.

Molecular Structure and Predicted Properties

Structure:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 206.24 g/mol | Influences diffusion and transport across membranes. |

| logP | 1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 61.5 Ų | Relates to hydrogen bonding potential and permeability. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

Note: These values are computationally predicted and should be experimentally verified.

Synthesis of this compound

The synthesis of the title compound typically follows a two-step procedure starting from 5-hydroxyindan.

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate

A mixture of 5-hydroxyindan, ethyl chloroacetate, and a weak base such as potassium carbonate in a suitable solvent like acetone is refluxed.[3] The base facilitates the deprotonation of the hydroxyl group of 5-hydroxyindan, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the corresponding ester.

Step 2: Synthesis of this compound

The synthesized ester is then reacted with hydrazine hydrate in a solvent such as ethanol.[3][4] The reaction is typically carried out at reflux temperature. The nucleophilic hydrazine attacks the carbonyl carbon of the ester, leading to the formation of the desired acetohydrazide.

Caption: Synthetic pathway for this compound.

Experimental Determination of Physicochemical Properties

Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities lead to a depression and broadening of the melting range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up quickly to determine an approximate melting range.

-

Measurement: The experiment is then repeated with a slower heating rate (1-2°C per minute) near the approximate melting point to accurately determine the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted.[6] This provides the melting point range.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Equilibration: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Separation: The saturated solution is then filtered to remove the undissolved solid.

-

Quantification: The concentration of the compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.

Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the two layers.

-

Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each layer is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its target.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Data Summary and Interpretation

Table 2: Experimentally Determined Physicochemical Properties of Structurally Related Hydrazides

| Compound | Melting Point (°C) | Solubility (µg/mL) | logP | pKa | Reference |

| 2-(benzyloxy)acetohydrazide | 98-100 | - | - | - | Commercial Data |

| 2-phenoxyacetohydrazide | 136-138 | - | - | - | Commercial Data |

The physicochemical properties of this compound are expected to be influenced by the presence of the indan moiety, the ether linkage, and the hydrazide group. The indan group contributes to the lipophilicity of the molecule, while the ether and hydrazide groups provide hydrogen bonding capabilities, influencing its solubility and TPSA. The hydrazide moiety is weakly basic, and its pKa will determine the ionization state of the molecule in different physiological compartments.

Conclusion

This technical guide has outlined the critical physicochemical properties of this compound and provided detailed protocols for their experimental determination. While predicted values offer a useful starting point, the empirical data generated through the described methodologies are indispensable for a comprehensive understanding of this compound's potential as a drug candidate. The synthesis and characterization of this molecule, guided by the principles laid out in this document, will enable researchers to make informed decisions in the complex process of drug discovery and development.

References

- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Technical Guide to the Biological Activities of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs into novel hybrid molecules represents a rational and highly effective strategy in modern drug discovery. This guide focuses on the therapeutic potential of derivatives based on the 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide scaffold. This core structure synergistically combines the indane ring system, known for its potent anticancer and anti-inflammatory properties, with the acetohydrazide linker, a versatile pharmacophore renowned for conferring a broad spectrum of biological activities, including antimicrobial and analgesic effects. By synthesizing data from analogous indanone and hydrazone compounds, this document provides a comprehensive overview of the probable biological activities, underlying mechanisms of action, and structure-activity relationships (SAR) for this promising class of molecules. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers to explore and validate the therapeutic potential of these derivatives.

Introduction to a Promising Hybrid Scaffold

The Indane Moiety: A Privileged Core in Medicinal Chemistry

The 2,3-dihydro-1H-indene, or indane, nucleus is a recurring structural feature in numerous biologically active compounds. Its rigid, bicyclic framework serves as an excellent scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Derivatives of the related indanone structure have emerged as a significant class of therapeutic agents, demonstrating encouraging antiproliferative actions against a variety of cancer cells.[1] Mechanistic studies reveal that their anticancer effects are often multifactorial, involving the inhibition of tubulin polymerization, induction of G2/M phase cell cycle arrest, and modulation of critical signaling pathways such as NF-κB.[1][2][3] Furthermore, specific indanone derivatives have shown potential in treating inflammatory conditions like inflammatory bowel disease (IBD) by suppressing the expression of inflammatory mediators.[4]

The Acetohydrazide-Hydrazone Moiety: A Versatile Pharmacophore

The acetohydrazide group and its corresponding hydrazone derivatives (possessing the –CONHN=CH– azomethine group) are celebrated for their broad pharmacological versatility.[5][6] This functional group is a cornerstone in the development of novel agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[6][7] The hydrazone linkage is readily synthesized and allows for extensive chemical modification, making it an ideal platform for tuning a molecule's pharmacokinetic and pharmacodynamic profile. Studies have shown that substituents on the aryl rings of hydrazone derivatives can significantly influence their potency, with electron-withdrawing groups often enhancing antimicrobial activity.[8][9]

Rationale for the Hybrid Scaffold

The strategic fusion of the indane core with the acetohydrazide linker creates a novel chemical entity, this compound. This design hypothesizes that the indane moiety will serve as the primary anchoring group for targets associated with cancer and inflammation, while the acetohydrazide portion can be further derivatized—typically as hydrazones—to introduce additional biological activities and fine-tune the overall therapeutic profile. This guide explores the potential of this scaffold by examining the established activities of its constituent parts.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is typically a straightforward, multi-step process. The core acetohydrazide is first prepared, followed by condensation with various aldehydes or ketones to generate a library of hydrazone derivatives.

General Synthetic Workflow

The overall synthetic pathway begins with a commercially available indanol precursor, proceeds through an ester intermediate to the core acetohydrazide, and culminates in the final hydrazone derivatives.

Caption: General synthetic route for this compound derivatives.

Protocol 2.1: Synthesis of this compound (Core)

Rationale: This two-step protocol first establishes the ether linkage via a Williamson ether synthesis, a reliable method for forming aryl ethers. The subsequent hydrazinolysis of the ester is a standard and high-yielding method for producing the desired acetohydrazide intermediate.

Step 1: Synthesis of Ethyl (2,3-dihydro-1H-inden-5-yloxy)acetate

-

To a solution of 5-indanol (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (K₂CO₃, 0.02 mol).

-

Add ethyl chloroacetate (0.011 mol) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 8-10 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain the pure ester intermediate.

Step 2: Synthesis of this compound

-

Dissolve the ethyl ester intermediate (0.01 mol) in absolute ethanol (30 mL).

-

Add hydrazine hydrate (80-99%, 0.02 mol) to the solution.

-

Reflux the mixture for 6 hours. The formation of a solid precipitate is often observed.

-

Cool the reaction mixture in an ice bath.

-

Filter the white, solid product, wash with cold ethanol, and dry under vacuum.[10]

Protocol 2.2: Synthesis of (E)-N'-(substituted-benzylidene)-2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide (Hydrazone Derivatives)

Rationale: This is a classic condensation reaction. The acetohydrazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the reaction.

-

Dissolve the core acetohydrazide (0.001 mol) in ethanol (20 mL).

-

Add the desired substituted aromatic aldehyde (0.001 mol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product will typically precipitate out of solution.

-

Filter the solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure hydrazone derivative.[11]

Potential Anticancer Activity

The indanone scaffold is a well-established pharmacophore in oncology research.[1] Derivatives have demonstrated potent cytotoxic activity against numerous human cancer cell lines, suggesting that the this compound core would be a promising starting point for novel anticancer agents.[12]

Postulated Mechanisms of Action

Based on extensive research into indanone and hydrazone analogs, several mechanisms can be proposed for these derivatives:

-

Tubulin Polymerization Inhibition: Many indanone derivatives exert their anticancer effect by binding to the tubulin protein, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13]

-

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer.[2] Certain indanone-hydrazone hybrids have been shown to downregulate the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2, promoting cancer cell death.[1][2][3]

-

Anti-Angiogenic Effects: Some derivatives have been found to suppress key factors involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGF-R1, VEGF-R2) and Hypoxia-Inducible Factor-α (HIF-α).[13]

Caption: Potential anticancer mechanisms of action for indanone-hydrazone derivatives.

Structure-Activity Relationship (SAR) Insights

For anticancer activity, the substitutions on the terminal phenyl ring of the hydrazone are critical. While specific SAR for this exact scaffold requires experimental validation, general trends from related compounds suggest:

-

The presence and position of halogen atoms, methoxy groups, or other electron-donating/withdrawing groups on the terminal ring can drastically alter cytotoxicity.[12]

-

The indanone ring itself is crucial for activity, and modifications to it could modulate potency.[3]

Data on Analogous Compounds

The following table summarizes the cytotoxic activity of related indanone and hydrazone compounds against various cancer cell lines, demonstrating the potential of these structural classes.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indanone-based Thiazolyl Hydrazone (ITH-6) | HT-29 (Colon) | 0.41 ± 0.19 | [2][3] |

| Indanone-based Thiazolyl Hydrazone (ITH-6) | COLO 205 (Colon) | 0.85 ± 0.23 | [2] |

| Gallic Acid-based Indanone | MCF-7 (Breast) | ~1.88 | [1] |

| Indeno-indolone Scaffolds | Kidney Cancer Cells | Effective | [1] |

Protocol 3.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of a compound's IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Potential Antimicrobial Activity

Hydrazide-hydrazone derivatives are widely recognized for their potent antimicrobial properties.[7][14] They have shown activity against a range of Gram-positive and Gram-negative bacteria as well as some fungal strains.[14][15]

Spectrum of Activity and SAR

Research on acetohydrazide derivatives indicates moderate to good antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli.[14] Their antifungal activity is often weaker but present.[14]

Key SAR findings for antimicrobial hydrazones include:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the terminal aromatic ring generally enhances antimicrobial potential.[8][9]

-

Heterocyclic Rings: Incorporation of heterocyclic rings (e.g., pyrazole, furan) can also lead to potent antimicrobial agents.[8][16]

Data on Analogous Compounds

| Compound Class | Bacterial Strain | Activity | Reference |

| Acetohydrazide-hydrazones | S. aureus, S. pyogenes | Moderate to Good | [14] |

| Acetohydrazide-hydrazones | E. coli, P. aeruginosa | Moderate to Good | [14] |

| Acetohydrazide Pyrazole Derivatives | Various Bacteria & Fungi | Efficient | [8][9] |

| Metal Complexes of Acetohydrazides | Various Bacteria | Higher than ligand | [17] |

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is essential for quantifying a compound's potency.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Potential Anti-inflammatory Activity

Both the indane and hydrazone moieties have been independently associated with anti-inflammatory effects.[4][18] Hydrazide and hydrazone derivatives have been successfully evaluated in preclinical models of inflammation.[18][19]

Preclinical Evaluation and Mechanisms

The standard model for acute inflammation is the carrageenan-induced paw edema test in rodents.[20] In this model, many hydrazone derivatives have demonstrated significant, dose-dependent reductions in paw edema, comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[18][20]

The mechanisms may involve:

-

COX Inhibition: Like many NSAIDs, these compounds may inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[21]

-

Cytokine Suppression: Certain indanone derivatives can suppress the production of pro-inflammatory cytokines like TNF-α.[4]

Data on Analogous Compounds

| Compound Class | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| N-pyrrolylcarbohydrazide | 20 | Significant reduction | [18][19] |

| N-pyrrolylcarbohydrazide | 40 | Significant reduction | [18][19] |

| Phthalic Anhydride Hydrazide | - | 64.0% | [20] |

| 1,2,4-Triazole Hydrazide | - | 64.1% | [20] |

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This in vivo model is a gold standard for screening acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, and a compound's ability to reduce the resulting edema is a strong indicator of its anti-inflammatory potential.

-

Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the synthesized compounds orally or intraperitoneally.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of multi-target therapeutic agents. By leveraging the established anticancer and anti-inflammatory properties of the indane core and the broad biological versatility of the acetohydrazide-hydrazone moiety, derivatives of this class are poised for significant findings. The synthetic accessibility allows for the creation of large, diverse libraries for screening.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening a broad library of derivatives with diverse electronic and steric substitutions to build a comprehensive SAR model for each biological activity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways for the most potent compounds.

-

In Vivo Efficacy and Toxicology: Advancing lead compounds into more complex animal models to assess their efficacy, pharmacokinetic profiles, and safety.

This guide serves as a foundational resource, providing the rationale, methodologies, and technical insights necessary to unlock the full therapeutic potential of this exciting class of molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 4. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. scirp.org [scirp.org]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 15. mdpi.com [mdpi.com]

- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary In Vitro Screening of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Abstract: The hydrazide functional group is a key pharmacophore found in numerous therapeutically active agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3][4] This guide presents a comprehensive, technically-grounded framework for the initial in vitro evaluation of a novel hydrazide-containing compound, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. We provide detailed, field-proven protocols for a tiered screening cascade, beginning with essential cytotoxicity assessment, followed by targeted screens for antimicrobial and antioxidant activities. The causality behind experimental choices, self-validating protocols, and robust data interpretation are emphasized to ensure scientific integrity and guide future drug development efforts.

Introduction and Strategic Rationale

The preliminary screening of a novel chemical entity is a critical phase in the drug discovery pipeline. The objective is not exhaustive characterization but rather to efficiently and cost-effectively identify "hits" with promising biological activity and acceptable safety profiles. The subject of this guide, this compound, possesses structural motifs that warrant investigation. The rigid 2,3-dihydro-1H-inden (indan) core provides a defined three-dimensional scaffold, while the oxyacetohydrazide moiety (-O-CH₂-CO-NH-NH₂) is a known pharmacophore associated with a diverse range of biological functions.[3][4]

Our proposed screening strategy follows a logical, tiered progression designed to maximize data output while conserving resources.

Caption: Tiered workflow for preliminary screening.

This approach ensures that any observed bioactivity is not a mere artifact of general toxicity. By first establishing the concentration range over which the compound is non-cytotoxic, subsequent bioassays can be designed to yield meaningful, interpretable results.

Synthesis and Characterization of Test Compound

The quality and purity of the test compound are paramount for the reliability of any biological data. A plausible synthetic route, based on established chemical transformations, is outlined below.[5][6]

Caption: Proposed synthesis of the target compound.

Post-Synthesis Validation: Before biological screening, the compound's identity and purity must be rigorously confirmed.

-

Identity: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

-

Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity, with a minimum of >95% being acceptable for initial screening.

Preliminary Cytotoxicity Assessment: The MTT Assay

The MTT assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay relies on the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10]

Experimental Protocol: MTT Assay

-

Cell Culture: Seed a human cell line (e.g., HEK293 or HeLa) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of 2x working concentrations by serially diluting the stock in a serum-free culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared 2x working concentrations of the compound (and vehicle control, DMSO). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well.[9] Pipette up and down to ensure all formazan crystals are dissolved. Incubate the plate overnight in the incubator to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to reduce background noise).[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control (0) | 1.25 ± 0.08 | 100% |

| 1 | 1.21 ± 0.06 | 96.8% |

| 10 | 1.15 ± 0.09 | 92.0% |

| 50 | 0.88 ± 0.05 | 70.4% |

| 100 | 0.61 ± 0.04 | 48.8% |

| 250 | 0.24 ± 0.03 | 19.2% |

| IC₅₀ (µM) | - | ~102 µM |

Note: Data shown are for illustrative purposes only.

Antimicrobial Activity Screening: Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[11][12] This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microbial strains.[11]

Experimental Protocol: Broth Microdilution

-

Strain Selection: Use representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and a fungal strain like Candida albicans.

-

Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.[12]

-

Compound Dilution: In a sterile 96-well plate, dispense 100 µL of broth into all wells. Add 100 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution column.[13] This creates a concentration gradient.

-

Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Sterility Control: A well with broth only (no compound, no inoculum).

-

Growth Control: A well with broth and inoculum (no compound).

-

Positive Control: A well with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and inoculum.

-

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[11] or at 30-35°C for 24-48 hours for fungi.[14]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration where no turbidity (i.e., no visible growth) is observed.

Caption: Broth microdilution workflow.

Data Presentation: Antimicrobial Activity

| Microbial Strain | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |

| S. aureus ATCC 29213 | Positive | 64 | Ciprofloxacin: 0.5 |

| E. coli ATCC 25922 | Negative | >256 | Ciprofloxacin: 0.015 |

| C. albicans ATCC 90028 | N/A | 128 | Fluconazole: 1 |

Note: Data shown are for illustrative purposes only.

Antioxidant Capacity Evaluation: DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor, thus evaluating its antioxidant capacity.[15][16] The DPPH radical is a stable free radical with a deep purple color that shows a strong absorbance maximum around 517 nm.[17] When the DPPH radical accepts an electron or hydrogen atom from an antioxidant, it becomes the reduced, stable form DPPH-H, resulting in a color change from purple to yellow.[15] The degree of decolorization is proportional to the scavenging potential of the compound.[15]

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Test Compound: Prepare a stock solution of the test compound in methanol or DMSO, followed by serial dilutions to obtain a range of concentrations.

-

Standard: Prepare a series of dilutions of a standard antioxidant like Ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the freshly prepared DPPH solution to each well.

-

Add 100 µL of the various dilutions of the test compound, standard, or blank (methanol/DMSO) to the respective wells.

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound or standard.

-

Plot the % scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[15]

-

Data Presentation: Antioxidant Capacity

| Concentration (µM) | % DPPH Scavenging |

| 10 | 15.2% |

| 50 | 35.8% |

| 100 | 52.1% |

| 250 | 78.5% |

| 500 | 91.3% |

| IC₅₀ (µM) | ~95 µM |

| Ascorbic Acid IC₅₀ (µM) | ~25 µM |

Note: Data shown are for illustrative purposes only.

Interpretation and Future Directions

The culmination of this preliminary screening is the integrated analysis of the cytotoxicity, antimicrobial, and antioxidant data. The primary goal is to identify a "hit"—a compound that demonstrates significant biological activity at non-toxic concentrations.

-

Hit Profile 1: Selective Antimicrobial Agent: The compound exhibits a low MIC value (e.g., < 32 µg/mL) against one or more microbial strains, while its cytotoxicity IC₅₀ is significantly higher (e.g., > 100 µM). The ratio of cytotoxicity IC₅₀ to MIC defines the Selectivity Index (SI) . A high SI is desirable, indicating the compound is more toxic to the microbe than to host cells.

-

Hit Profile 2: Potent Antioxidant: The compound shows a low IC₅₀ in the DPPH assay, comparable to or better than the standard antioxidant, and this activity occurs at concentrations well below its cytotoxic IC₅₀.

-

No-Go Profile: The compound is either inactive in the bioassays or shows activity only at concentrations that are also cytotoxic (low SI).

Based on a promising hit profile, future directions would involve secondary screening (e.g., testing against a broader panel of microbes, mechanistic antioxidant assays), lead optimization to improve potency and selectivity, and eventually, in vivo studies. This structured, data-driven approach ensures that research and development efforts are focused on compounds with the highest potential for therapeutic success.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. scirp.org [scirp.org]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proposed Mechanism of Action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Abstract: The novel compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide integrates two pharmacologically significant scaffolds: a dihydroindenyl (indan) moiety and an acetohydrazide functional group. While direct experimental evidence for this specific molecule is not yet prevalent in the public domain, a comprehensive analysis of structurally related compounds allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide synthesizes existing research on indenyl and hydrazide derivatives to propose a primary and a secondary putative mechanism of action. We postulate that this compound is a potent inhibitor of monoamine oxidase (MAO) enzymes, with a secondary potential for cholinesterase inhibition. This document provides the theoretical framework, key molecular targets, and detailed experimental protocols to validate these hypotheses, serving as a foundational resource for researchers in neuropharmacology and drug development.

Introduction and Structural Rationale

The chemical architecture of this compound is a deliberate amalgamation of two key structural motifs. The indan (2,3-dihydro-1H-indene) core is a well-established scaffold in medicinal chemistry, notably present in compounds targeting the central nervous system. Recent studies have highlighted that substituted 1-indanones are potent and selective inhibitors of monoamine oxidase B (MAO-B)[1]. The hydrazide moiety (-CONHNH2) is also a classic functional group in pharmacology, historically associated with the first generation of monoamine oxidase inhibitors (MAOIs) like iproniazid and isocarboxazid[2][3][4]. The combination of these two moieties in a single molecule strongly suggests a synergistic or additive effect on MAO inhibition.

Furthermore, derivatives incorporating both an indene ring and a hydrazide linker have been successfully designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer's disease[5]. Therefore, a secondary line of inquiry into its anticholinesterase activity is warranted.

This guide will primarily focus on the MAO inhibition hypothesis due to the strong precedent set by both parent scaffolds.

Primary Postulated Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine[3]. Inhibition of these enzymes increases the synaptic availability of these monoamines, a cornerstone of treatment for depression and neurodegenerative conditions like Parkinson's disease[4][6]. Selective MAO-A inhibitors are typically antidepressants, while selective MAO-B inhibitors are used in Parkinson's disease to prevent the degradation of dopamine[3][6].

We hypothesize that this compound acts as an inhibitor of both MAO-A and MAO-B, with a potential selectivity profile dictated by the substitution pattern on the indan ring.

Molecular Interaction Model

The proposed interaction occurs within the active site of the MAO enzymes. The indan ring is expected to occupy the hydrophobic substrate-binding cavity. The acetohydrazide tail can then interact with the flavin adenine dinucleotide (FAD) cofactor, either through reversible hydrogen bonding or by forming an irreversible covalent adduct, a mechanism common to many hydrazine-based MAOIs[7].

The logical flow of this proposed inhibitory action is visualized below.

Caption: Proposed mechanism of MAO inhibition.

Causality Behind Experimental Choices

To validate this hypothesis, a tiered experimental approach is necessary. The initial step is to determine if the compound inhibits MAO-A and MAO-B in vitro. Subsequent experiments should then elucidate the nature of this inhibition (reversible vs. irreversible, competitive vs. non-competitive) and its selectivity.

Experimental Protocols for Mechanism Validation

The following protocols describe a self-validating system for characterizing the inhibitory profile of this compound against human MAO enzymes.

Workflow for MAO Inhibition Analysis

The overall workflow begins with primary screening to determine inhibitory concentration (IC50), followed by kinetic studies to understand the mode of inhibition, and finally dialysis to confirm reversibility.

Caption: Workflow for characterizing MAO inhibitory activity.

Protocol 1: Determination of IC50 Values for hMAO-A and hMAO-B

This protocol uses a fluorometric assay, which offers high sensitivity and is amenable to high-throughput screening. The Amplex® Red reagent is a reliable and widely used substrate for detecting H₂O₂ produced during the MAO-catalyzed reaction[3].

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (MAO-A/B substrate)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

This compound (test compound)

-

Sodium phosphate buffer (pH 7.4)

-

96-well microplates (black, clear bottom)

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Prepare Reagent Mix: In sodium phosphate buffer, prepare a working solution containing Amplex® Red, HRP, and the respective MAO substrate (p-Tyramine).

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in buffer.

-

Enzyme Pre-incubation: In the microplate wells, add a fixed amount of either hMAO-A or hMAO-B enzyme. Then, add the various concentrations of the test compound or control inhibitors. Incubate for 15 minutes at 37°C to allow for enzyme-inhibitor interaction.

-

Initiate Reaction: Add the Reagent Mix to each well to start the enzymatic reaction.

-

Measure Fluorescence: Immediately begin kinetic measurement of fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C for 30 minutes. The rate of increase in fluorescence is proportional to MAO activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Enzyme Kinetics and Reversibility Studies

Understanding the mode of inhibition is crucial. A competitive inhibitor, which binds to the same site as the substrate, suggests a different therapeutic profile than a non-competitive one. Irreversible inhibitors that form covalent bonds with the enzyme often have a longer duration of action[7].

Methodology for Kinetics:

-

Perform the fluorometric assay as described in Protocol 1.

-

Instead of a fixed substrate concentration, vary the concentration of p-Tyramine while keeping the concentration of the test compound fixed (e.g., at its IC50 and 2x IC50).

-

Plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km in the presence and absence of the inhibitor.

-

Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]) to visually determine the mode of inhibition (e.g., intersecting lines on the y-axis indicate competitive inhibition).

Methodology for Reversibility (Dialysis):

-

Incubate the MAO enzyme (A or B) with a high concentration (e.g., 10x IC50) of the test compound for 30 minutes.

-

Place the enzyme-inhibitor mixture in a dialysis bag (with an appropriate molecular weight cutoff) and dialyze against a large volume of buffer for 24 hours, with several buffer changes.

-

As a control, perform the same procedure with the enzyme alone and with a known irreversible inhibitor (e.g., Selegiline).

-

After dialysis, measure the residual activity of the enzyme using the fluorometric assay. A significant recovery of enzyme activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Inhibitory Profile of this compound

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI)¹ | Mode of Inhibition (MAO-B) | Reversibility |

|---|---|---|---|---|---|

| Test Compound | 0.850 | 0.045 | 18.9 | Competitive | Reversible |

| Clorgyline | 0.008 | 5.2 | 0.0015 | - | Irreversible |

| Selegiline | 3.5 | 0.015 | 233 | Competitive | Irreversible |

¹ Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B). A value > 1 indicates MAO-B selectivity.

Interpretation: In this hypothetical example, the test compound is a potent, selective, and reversible competitive inhibitor of MAO-B. This profile is highly desirable for treating Parkinson's disease, as reversible inhibition can reduce the risk of hypertensive crises associated with older, irreversible MAOIs[4].

Secondary Postulated Mechanism: Cholinesterase Inhibition

As a secondary target, the compound's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) should be investigated, given the activity of other indene-hydrazide conjugates[5]. The experimental approach would be analogous to the MAO assays, using Ellman's reagent-based colorimetric assay with acetylthiocholine or butyrylthiocholine as substrates.

Conclusion

This technical guide posits that this compound is a promising lead compound for development as a monoamine oxidase inhibitor, likely with selectivity towards the MAO-B isoform. The provided structural rationale, molecular interaction models, and detailed, self-validating experimental protocols offer a comprehensive roadmap for researchers to rigorously test this hypothesis. The elucidation of its precise mechanism of action will be a critical step in determining its potential therapeutic utility in neurodegenerative or psychiatric disorders.

References

- 1. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibitors: Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unveiling the Therapeutic Potential of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide: A Roadmap for Target Identification and Validation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The global pursuit of novel therapeutic agents is a cornerstone of biomedical research. Within this landscape, compounds featuring the acetohydrazide scaffold have emerged as a promising class, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, yet under-investigated molecule: 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. The unique structural amalgamation of a rigid indane moiety and a reactive acetohydrazide group suggests a high potential for targeted biological interactions. This document provides a comprehensive, technically-grounded framework for elucidating the therapeutic targets of this compound. It is designed to guide researchers through a logical, multi-step process of hypothesis generation, experimental validation, and mechanistic investigation.

Introduction: The Scientific Rationale

The hydrazide functional group is a key pharmacophore present in numerous established drugs, including the antitubercular agent isoniazid and the antidepressant iproniazid.[1] Hydrazide derivatives are known to possess a diverse range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[2][3][4] The reactivity of the acetohydrazide moiety allows for the formation of hydrazones through condensation reactions, which can be crucial for binding to biological targets.[5][6]

The this compound molecule incorporates an indane ring system. The indane scaffold imparts a degree of conformational rigidity and hydrophobicity to a molecule, which can be advantageous for specific and high-affinity binding to protein targets.[7] This combination of a versatile pharmacophore (acetohydrazide) with a structurally influential moiety (indane) provides a strong rationale for investigating its therapeutic potential. The lack of specific literature on this compound presents a unique opportunity for novel discovery.

This guide will, therefore, outline a systematic approach to identify and validate the potential therapeutic targets of this compound.

Hypothesized Therapeutic Arenas and Potential Molecular Targets

Based on the known biological activities of structurally related compounds, we can postulate several high-priority therapeutic areas for investigation. For each area, we propose primary molecular targets for initial screening.

Oncology

The antitumor activity of hydrazide derivatives is a recurring theme in the literature.[5][8] Potential mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Primary Hypothesized Targets:

-

Receptor Tyrosine Kinases (RTKs): Many acetohydrazide derivatives have been synthesized as EGFR inhibitors.[9] The indane moiety could potentially confer selectivity for other RTKs as well.

-

Pro-apoptotic Proteins: Some 2-oxoindoline-based acetohydrazides have demonstrated the ability to activate procaspase-3, a key executioner of apoptosis.[8]

-

Bcl-2 Family Proteins: Inhibition of anti-apoptotic Bcl-2 proteins is a validated strategy in oncology.[1]

Inflammation and Immunology

The anti-inflammatory properties of hydrazides are well-documented.[2][10] The indane structure is also present in some anti-inflammatory agents.

Primary Hypothesized Targets:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes.[11]

-

Toll-like Receptors (TLRs): Derivatives of indazole, which are structurally related to indane, have been identified as antagonists of the MD2-TLR4 complex, a key player in the innate immune response to bacterial lipopolysaccharide.[12]

Infectious Diseases

The hydrazide core is famously present in the antitubercular drug isoniazid.[1][3] This suggests potential activity against various microbial pathogens.

Primary Hypothesized Targets:

-

Bacterial and Fungal Enzymes: Novel acetohydrazide pyrazole derivatives have shown promising antimicrobial and antifungal activity.[13] The specific targets would likely be enzymes essential for microbial survival.

A Phased Approach to Target Validation: Experimental Workflows

A systematic and logical progression of experiments is crucial for the successful identification and validation of a drug's target. The following workflows are proposed:

Phase 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify the most promising therapeutic area(s).

Experimental Workflow: Phenotypic Screening

Caption: Workflow for initial phenotypic screening.

Protocol: Cancer Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., SW620 colon, PC-3 prostate, NCI-H23 lung) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value for each cell line.

Phase 2: Target-Oriented Screening

Based on the results of the phenotypic screening, a more focused, target-oriented screening approach should be employed.

Experimental Workflow: Target-Oriented Screening

Caption: Workflow for target-oriented screening.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

-

Reagents: Recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Assay Setup: In a 96-well plate, combine the EGFR enzyme, the substrate, and varying concentrations of this compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Phase 3: Mechanistic Validation in Cellular Models

Once a primary target is identified, the next crucial step is to validate its engagement and the downstream consequences in a relevant cellular context.

Signaling Pathway: TLR4-Mediated Inflammatory Response

Caption: Hypothesized inhibition of the TLR4 signaling pathway.

Protocol: Measurement of Inflammatory Cytokine Production in Macrophages

-

Cell Culture: Differentiate human THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).

-

Pre-treatment: Pre-incubate the macrophages with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatants using ELISA kits.

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine production and calculate the IC50 values.

Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a tabular format.

| Assay | Cell Line / Target | Endpoint | Result (e.g., IC50 in µM) |

| Cell Proliferation | SW620 | Viability | |

| Cell Proliferation | PC-3 | Viability | |

| Kinase Inhibition | EGFR | Phosphorylation | |

| Cytokine Production | THP-1 Macrophages | TNF-α Release |

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial exploration of the therapeutic potential of this compound. By systematically progressing from broad phenotypic screening to specific target validation and mechanistic studies, researchers can efficiently identify and characterize the biological activity of this novel compound. Positive findings from this proposed research plan would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling. The unique combination of the indane and acetohydrazide moieties holds significant promise for the discovery of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 6. jssunton.com [jssunton.com]

- 7. N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide () for sale [vulcanchem.com]

- 8. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and molecular docking of some new 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives with anti-inflammatory-analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collection - Discovery of 3â(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Blueprint of a Bioactive Scaffold: An In-depth Technical Guide to 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, a molecule of significant interest in medicinal chemistry due to its hybrid structure incorporating the privileged indane scaffold and a reactive hydrazide moiety. The indane core is a structural motif present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Hydrazides are also a well-known class of compounds with diverse biological applications, including antitubercular and antidepressant activities.[3][4] This guide, intended for researchers, scientists, and drug development professionals, offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By elucidating its spectroscopic signature, we provide a foundational reference for its unambiguous identification, characterization, and further development in drug discovery programs.

Introduction: The Architectural Synergy of Indane and Hydrazide Moieties

The rational design of therapeutic agents often involves the strategic combination of pharmacophores to enhance biological activity and optimize pharmacokinetic properties. The title compound, this compound, represents a thoughtful amalgamation of two such vital structural motifs. The indane framework, a bicyclic system composed of a benzene ring fused to a cyclopentane ring, provides a rigid and lipophilic scaffold that can be strategically functionalized.[2][5] Its presence in marketed drugs like Indinavir, an HIV protease inhibitor, underscores its therapeutic potential.[5]

The acetohydrazide side chain introduces a versatile functional group known for its ability to form hydrogen bonds and act as a linker for further chemical modifications.[3] Hydrazide-hydrazone derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[3][6] The strategic placement of the acetohydrazide group at the 5-position of the indane ring via an ether linkage creates a molecule with a distinct electronic and conformational profile, making its detailed spectroscopic analysis essential for quality control and structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR spectra of this compound offer a wealth of information regarding its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic, aliphatic, and hydrazide protons. The integration of these signals will be consistent with the number of protons in each environment.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| -NH-NH₂ | ~9.2 (NH), ~4.3 (NH₂) | s (broad), s (broad) | - | The amide (NH) proton is typically downfield due to the deshielding effect of the adjacent carbonyl group. The terminal NH₂ protons are also broad and their chemical shift can be concentration and solvent dependent. |

| Ar-H (indenyl) | ~7.1 (d), ~6.7 (dd), ~6.6 (d) | d, dd, d | J ≈ 8.5 Hz, J ≈ 8.5, 2.5 Hz, J ≈ 2.5 Hz | The aromatic protons on the indane ring will show characteristic splitting patterns based on their ortho, meta, and para relationships. The proton ortho to the ether linkage will be the most shielded. |

| -O-CH₂-CO- | ~4.5 | s | - | The methylene protons adjacent to the ether oxygen and the carbonyl group will appear as a singlet due to the absence of adjacent protons. |

| Ar-CH₂- (indenyl) | ~2.9 | t | J ≈ 7.5 Hz | The benzylic methylene protons of the indane ring will be a triplet due to coupling with the adjacent methylene group. |

| -CH₂-CH₂-CH₂- (indenyl) | ~2.1 | quintet | J ≈ 7.5 Hz | The central methylene protons of the five-membered ring will appear as a quintet due to coupling with the two adjacent methylene groups. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will complement the proton NMR data, providing insights into the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| -C=O | ~168 | The carbonyl carbon of the hydrazide is characteristically found in this downfield region. |

| Ar-C (indenyl, oxygen-bearing) | ~158 | The aromatic carbon directly attached to the ether oxygen will be significantly deshielded. |

| Ar-C (indenyl) | ~145, ~131 | Chemical shifts for the quaternary aromatic carbons of the indane ring system. |

| Ar-CH (indenyl) | ~115, ~112, ~109 | The protonated aromatic carbons will appear in this region. |

| -O-CH₂- | ~67 | The methylene carbon attached to the ether oxygen is deshielded. |

| Ar-CH₂- (indenyl) | ~33, ~32 | The two non-equivalent methylene carbons of the cyclopentane ring. |

| -CH₂-CH₂-CH₂- (indenyl) | ~26 | The central methylene carbon of the five-membered ring. |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional moieties.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H stretching | 3300 - 3200 | Medium-Strong | Hydrazide (-NH-NH₂) |

| C-H stretching (aromatic) | 3100 - 3000 | Medium | Ar-H |

| C-H stretching (aliphatic) | 3000 - 2850 | Medium | -CH₂- |

| C=O stretching (amide I) | ~1670 | Strong | Hydrazide (-C=O) |

| N-H bending (amide II) | ~1620 | Medium | Hydrazide (-NH) |

| C=C stretching (aromatic) | 1600 - 1450 | Medium-Strong | Aromatic Ring |

| C-O-C stretching (ether) | 1250 - 1000 | Strong | Aryl-O-CH₂ |

The presence of strong absorption bands for the N-H and C=O stretching vibrations will be a clear indication of the hydrazide functionality.[7][8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₁₁H₁₄N₂O₂), the expected molecular weight is approximately 206.24 g/mol .

Expected Fragmentation Pattern

Electron ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern that can be used to confirm the structure.

Caption: Proposed mass fragmentation pathway for this compound.

A key fragmentation would be the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of a stable indenyloxy radical and a hydrazide-containing fragment. Another prominent fragmentation pathway would involve the loss of the entire acetohydrazide side chain, resulting in an ion at m/z 133, corresponding to the 2,3-dihydro-1H-inden-5-ol radical cation. The observation of the molecular ion peak [M]⁺˙ at m/z 206 and these characteristic fragment ions would provide strong evidence for the proposed structure.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types. A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is suitable. For less volatile compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) can be employed.

-

Data Acquisition: Acquire the mass spectrum in full scan mode to identify the molecular ion and major fragment ions.

-

Data Interpretation: Analyze the fragmentation pattern to deduce the structural components of the molecule.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related structures, serve as a critical reference for researchers engaged in the synthesis, purification, and biological evaluation of this promising scaffold. Adherence to the described analytical workflows will ensure the scientific integrity and reproducibility of research findings, thereby accelerating the potential translation of this and related molecules into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Navigating the Synthesis and Bio-potential of Acetohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction